molecular formula C11H11IO3 B4765497 [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol

[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol

Cat. No. B4765497
M. Wt: 318.11 g/mol
InChI Key: LHHOFHZZEREULB-UHFFFAOYSA-N
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Description

[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol, also known as IMPE, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of phenolic compounds and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol has been studied for its potential applications in scientific research. One of the main areas of research is in the field of cancer treatment. Studies have shown that [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol exhibits anti-cancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
In addition to its anti-cancer properties, [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol is not fully understood. However, studies have suggested that it exhibits its anti-cancer and neuroprotective effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol has been shown to exhibit various biochemical and physiological effects. Studies have shown that it exhibits anti-inflammatory, antioxidant, and anti-apoptotic effects. It has also been shown to regulate glucose metabolism and lipid metabolism in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its potential applications in cancer research and neurodegenerative disease research. Its anti-cancer and neuroprotective properties make it a promising compound for further study. However, one limitation of using [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its potential toxicity. Studies have shown that it exhibits cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol. One area of research is in the development of novel anti-cancer and neuroprotective drugs based on the structure of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol. Another area of research is in the study of the mechanism of action of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol, which may provide insights into its potential applications in other areas of research. Additionally, further studies are needed to determine the safety and efficacy of [3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol in humans.

properties

IUPAC Name

(3-iodo-5-methoxy-4-prop-2-ynoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h1,5-6,13H,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHOFHZZEREULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)I)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodo-5-methoxy-4-prop-2-ynoxyphenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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